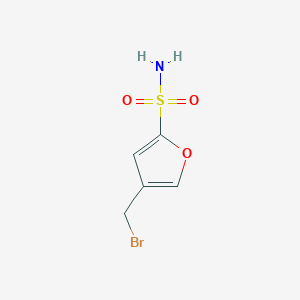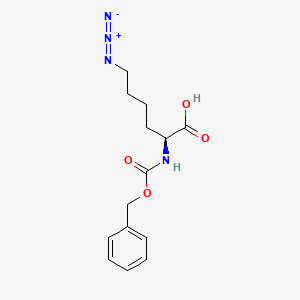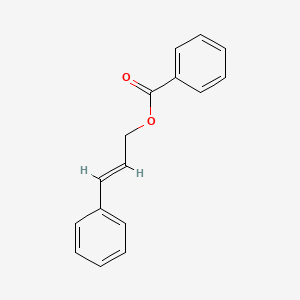![molecular formula C15H12BrClO6S B2763855 3-Bromo-4-{[(4-chlorophenyl)sulfonyl]oxy}-5-ethoxybenzoic acid CAS No. 1983086-15-2](/img/structure/B2763855.png)
3-Bromo-4-{[(4-chlorophenyl)sulfonyl]oxy}-5-ethoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-{[(4-chlorophenyl)sulfonyl]oxy}-5-ethoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of bromine, chlorine, sulfonyl, and ethoxy functional groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-{[(4-chlorophenyl)sulfonyl]oxy}-5-ethoxybenzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Sulfonylation: The sulfonyl group is introduced by reacting the brominated intermediate with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Ethoxylation: The ethoxy group can be introduced via an etherification reaction using ethyl iodide or ethyl bromide in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition would be essential for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-{[(4-chlorophenyl)sulfonyl]oxy}-5-ethoxybenzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution (S_NAr) reactions.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride (LiAlH_4).
Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO_4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH_4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO_4) in aqueous or alkaline conditions.
Major Products
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
Reduction: Formation of 3-Bromo-4-{[(4-chlorophenyl)sulfanyl]oxy}-5-ethoxybenzoic acid.
Oxidation: Formation of 3-Bromo-4-{[(4-chlorophenyl)sulfonyl]oxy}-5-carboxybenzoic acid.
Scientific Research Applications
Chemistry
In organic synthesis, 3-Bromo-4-{[(4-chlorophenyl)sulfonyl]oxy}-5-ethoxybenzoic acid can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization, making it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology
This compound may be explored for its potential biological activities. The presence of halogen and sulfonyl groups suggests it could interact with biological targets, potentially serving as a lead compound in drug discovery.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their therapeutic potential. The structural features of this compound may allow it to act as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry
In the materials science industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique reactivity of its functional groups.
Mechanism of Action
The mechanism by which 3-Bromo-4-{[(4-chlorophenyl)sulfonyl]oxy}-5-ethoxybenzoic acid exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors through its functional groups, potentially inhibiting or modulating their activity. The bromine and chlorine atoms could form halogen bonds with target proteins, while the sulfonyl group could engage in hydrogen bonding or electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-chlorobenzoic acid: Lacks the sulfonyl and ethoxy groups, making it less versatile in terms of reactivity.
4-Chlorobenzenesulfonic acid: Lacks the bromine and ethoxy groups, limiting its applications in organic synthesis.
5-Ethoxy-2-nitrobenzoic acid: Contains an ethoxy group but has different substituents, leading to different reactivity and applications.
Uniqueness
3-Bromo-4-{[(4-chlorophenyl)sulfonyl]oxy}-5-ethoxybenzoic acid is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate for various synthetic applications and potential biological activities.
Properties
IUPAC Name |
3-bromo-4-(4-chlorophenyl)sulfonyloxy-5-ethoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClO6S/c1-2-22-13-8-9(15(18)19)7-12(16)14(13)23-24(20,21)11-5-3-10(17)4-6-11/h3-8H,2H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRIHQJXEVXPGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)O)Br)OS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]furan-3-carboxylic acid](/img/structure/B2763773.png)
![potassium 3-bromopyrazolo[1,5-a]pyrazine-4-carboxylate](/img/structure/B2763775.png)
![N-(1,3-benzothiazol-5-yl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2763777.png)
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 2-chloropyridine-3-carboxylate](/img/structure/B2763778.png)
![2-[(2-Acetamidoethyl)amino]propanoic acid hydrochloride](/img/structure/B2763780.png)
![N-[3-[(2-Chloroacetyl)amino]cyclobutyl]-6-methylpyridine-2-carboxamide](/img/structure/B2763782.png)
![1-[(5-Chloropyrimidin-2-yl)amino]-3-(4-methoxyphenyl)-2-methylpropan-2-ol](/img/structure/B2763783.png)



![N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2763791.png)
![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(o-tolyloxy)acetate](/img/structure/B2763792.png)
![N-{3-[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide](/img/structure/B2763794.png)
